molecular formula C23H16N2O6 B4839503 2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

Cat. No. B4839503
M. Wt: 416.4 g/mol
InChI Key: JGVVEPAACQNUEV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While specific literature on the direct synthesis of this compound was not found, research on related structures provides insights into potential synthetic routes. For instance, the synthesis of structurally related compounds involves reactions like the Stobbe condensation, which might be applicable to the synthesis of our compound by modifying the starting materials or reaction conditions to introduce the specific furanyl and pyrimidinylidene moieties (Abdel‐Wahhab & El-Assal, 1968).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior. X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used for structural elucidation. Although direct data on this compound was not retrieved, similar compounds have been studied using these techniques to confirm their structures and explore their stereochemistry (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. The presence of a benzoic acid moiety, a furanyl ring, and a pyrimidinylidene group suggests that this compound could undergo reactions typical of these functionalities, including esterification, nucleophilic substitution, and condensation reactions. Similar compounds have shown varied reactivity, highlighting the potential for diverse chemical transformations (Atalla, Bakhite, & Radwan, 1995).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystallinity of organic compounds are influenced by their molecular structure. While specific information on this compound was not found, related research indicates that slight modifications in structure can significantly affect these properties, suggesting the need for empirical determination for new compounds (Zigeuner, Knopp, & Blaschke, 1976).

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, and reactivity towards various reagents, are key to its application in synthesis and its behavior in different environments. The benzoic acid group in the molecule suggests acidic properties, while the pyrimidinylidene and furanyl components may contribute to its nucleophilicity and electrophilicity in reactions. Studies on related molecules provide a basis for predicting the chemical behavior of new compounds (Shahid et al., 2005).

properties

IUPAC Name

2-[5-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-13-6-8-14(9-7-13)25-21(27)18(20(26)24-23(25)30)12-15-10-11-19(31-15)16-4-2-3-5-17(16)22(28)29/h2-12H,1H3,(H,28,29)(H,24,26,30)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVVEPAACQNUEV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Reactant of Route 6
2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid

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